(2R)-2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol
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Overview
Description
(2R)-2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution or radical addition.
Attachment of the Propanol Moiety: The final step involves the addition of the propanol group, which can be achieved through various methods, including Grignard reactions or reduction of corresponding ketones.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various alcohols or hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
(2R)-2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to modulation of signaling pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-[3-(Difluoromethyl)cyclohexyl]propan-1-ol
- (2R)-2-[3-(Methyl)cyclohexyl]propan-1-ol
- (2R)-2-[3-(Chloromethyl)cyclohexyl]propan-1-ol
Uniqueness
(2R)-2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased stability and lipophilicity. This makes it particularly valuable in applications where these properties are advantageous.
Properties
IUPAC Name |
(2R)-2-[3-(trifluoromethyl)cyclohexyl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3O/c1-7(6-14)8-3-2-4-9(5-8)10(11,12)13/h7-9,14H,2-6H2,1H3/t7-,8?,9?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCQSRPLOHRKMC-UEJVZZJDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCC(C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CCCC(C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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